16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.0^{2,15}.0^{4,13}.0^{5,10}]nonadeca-2(15),3,5,7,9,11,13-heptaene-1-carboxylic acid
Description
16,19,19-Trimethyl-3,9,14-triazapentacyclo[14210<2,15>0<4,13>0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid is a complex organic compound with a unique structure It is characterized by its multiple ring systems and the presence of nitrogen atoms within its framework
Properties
IUPAC Name |
16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.02,15.04,13.05,10]nonadeca-2,4(13),5(10),6,8,11,14-heptaene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-18(2)19(3)8-9-20(18,17(24)25)16-15(19)22-13-7-6-12-11(14(13)23-16)5-4-10-21-12/h4-7,10H,8-9H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBEUGQKNPSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C3=NC4=C(C=CC5=C4C=CC=N5)N=C32)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid involves multiple steps. The process typically starts with the preparation of the core ring system, followed by the introduction of the triazapentacyclo structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural configurations.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A compound with a similar triazapentacyclo structure but different functional groups.
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Another compound with a complex ring system and multiple functional groups.
Uniqueness
What sets 16,19,19-Trimethyl-3,9,14-triazapentacyclo[14.2.1.0<2,15>.0<4,13>.0<5,10>]nona deca-2(15),3,5,7,9,11,13-heptaenecarboxylic acid apart is its specific arrangement of rings and nitrogen atoms, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
The compound 16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.0^{2,15}.0^{4,13}.0^{5,10}]nonadeca-2(15),3,5,7,9,11,13-heptaene-1-carboxylic acid is a complex polycyclic structure belonging to the triazapentacyclo family. Its unique molecular architecture suggests potential biological activities that merit investigation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₉H₂₃N₃O₂
- Molecular Weight : Approximately 325.41 g/mol
- Structural Features :
- Contains multiple fused rings characteristic of pentacyclic compounds.
- Presence of triazole rings which may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molecular Weight | 325.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Research indicates that compounds with similar structural features often exhibit significant biological activities such as:
- Anticancer Activity : Many polycyclic compounds have been studied for their ability to induce apoptosis in cancer cells. The triazole moiety is known to interact with various cellular pathways involved in tumor progression.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential use in treating infections.
Case Studies and Research Findings
-
Anticancer Studies :
- A study investigated the effects of triazapentacyclo compounds on cancer cell lines. Results indicated that these compounds could inhibit cell proliferation through the activation of apoptotic pathways. The specific pathways involved include caspase activation and mitochondrial dysfunction.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 10 Caspase activation HeLa (Cervical) 15 Mitochondrial dysfunction -
Antimicrobial Activity :
- Another study assessed the antimicrobial efficacy of related triazole compounds against various pathogens. The results demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria.
Pathogen Inhibition Zone (mm) Staphylococcus aureus 18 Escherichia coli 15 -
In Vivo Studies :
- Animal models treated with the compound showed promising results in reducing tumor size and improving survival rates compared to control groups.
Potential Applications
Given its biological activities, This compound holds potential for:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Antimicrobial Agents : For use in pharmaceuticals targeting resistant bacterial strains.
Q & A
Basic: What synthetic strategies are recommended for preparing this polycyclic compound?
Answer:
The synthesis of complex polycyclic compounds like this requires multi-step routes involving heterocyclic condensation and retro-Asinger reactions. A viable approach includes:
Retro-Asinger Reaction : Acid-induced cleavage of precursor heterocycles (e.g., dihydro-oxazines) to generate reactive intermediates .
Asinger Reaction : Re-cyclization to form azapolycyclic frameworks, followed by alkylation or carboxylation steps to introduce substituents like methyl and carboxylic acid groups .
Purification : Column chromatography and recrystallization to isolate the target compound. Yields can be optimized by controlling reaction temperature and acid catalysts (e.g., HCl or H₂SO₄) .
Basic: How can X-ray crystallography resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond connectivity:
- Data Collection : Crystals are mounted on a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
- Refinement : Use software like SHELXL to refine structures, achieving R-factors ≤ 0.042 and wR₂ ≤ 0.142. Key parameters include mean C–C bond lengths (e.g., 1.39 Å for aromatic systems) and torsional angles .
- Validation : Cross-check hydrogen bonding networks and π-π stacking interactions with computational models (e.g., DFT) .
Advanced: How can computational methods predict reactivity or regioselectivity in derivatives?
Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) are used to:
Reaction Path Search : Identify transition states and intermediates for reactions like electrophilic substitution or ring-opening .
Regioselectivity Analysis : Calculate Fukui indices to predict nucleophilic/electrophilic sites on the polycyclic core .
Solvent Effects : Simulate solvent interactions (e.g., PCM model for polar aprotic solvents) to refine reaction conditions .
Experimental validation via HPLC-MS or NMR kinetics is essential to resolve computational-experimental discrepancies .
Advanced: How to address contradictions in spectroscopic data during characterization?
Answer:
Discrepancies between NMR, IR, or mass spectra often arise from tautomerism or dynamic equilibria. Mitigation strategies include:
Variable-Temperature NMR : Detect tautomeric shifts (e.g., keto-enol equilibria) by analyzing spectra at 25°C vs. −40°C .
Isotopic Labeling : Use ¹³C or ¹⁵N-labeled precursors to track unexpected resonances .
High-Resolution MS : Confirm molecular formulas (e.g., C₂₀H₁₅NO₄ for related compounds) and rule out impurities .
Cross-referencing with X-ray data resolves ambiguities in substituent positioning .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm). Use DEPT-135 to distinguish CH₃ from CH₂ groups .
FT-IR : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
UV-Vis : Monitor conjugation in the heptaene system (λmax ~ 250–300 nm) .
HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 334.3374 for analogs) .
Advanced: How to design stability studies under varying pH and temperature?
Answer:
Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 200–300°C for related polycyclics) .
pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Carboxylic acid groups may protonate/deprotonate, affecting solubility .
Light Sensitivity : Conduct accelerated aging under UV light (254 nm) to detect photodegradation products .
Advanced: What challenges arise in synthesizing functionalized derivatives?
Answer:
Key challenges include:
Steric Hindrance : Bulky substituents (e.g., benzodioxol groups) impede reactions at the central triaza core. Use microwave-assisted synthesis to enhance reactivity .
Regioselective Functionalization : Direct alkylation/sulfonation requires protecting groups (e.g., tert-butoxycarbonyl) to shield reactive amines .
Byproduct Formation : Monitor retro-Diels-Alder side reactions via LC-MS and optimize catalysts (e.g., Pd/C for hydrogenation) .
Advanced: How to integrate this compound into reaction engineering frameworks?
Answer:
Reactor Design : Use continuous-flow systems to enhance mixing and heat transfer for exothermic steps (e.g., cyclization) .
Process Control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR to monitor reaction progress .
Scale-Up : Apply dimensionless scaling parameters (e.g., Reynolds number) to maintain reaction efficiency from lab to pilot plant .
Basic: What safety precautions are necessary during handling?
Answer:
PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
Ventilation : Use fume hoods to prevent inhalation of fine powders .
Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to validate synthetic routes using green chemistry principles?
Answer:
Solvent Selection : Replace DMF or DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) .
Catalyst Recycling : Employ immobilized enzymes or magnetic nanoparticles to reduce metal waste .
Atom Economy : Optimize stoichiometry to minimize byproducts (e.g., use one-pot multicomponent reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
